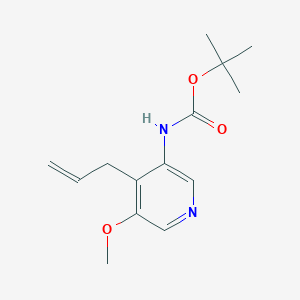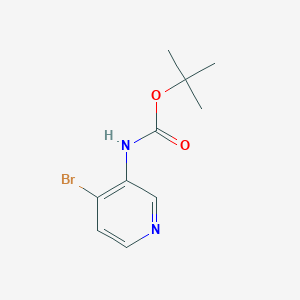
3-Borono-N-(2,3-dimethylphenyl)benzamide
Overview
Description
3-Borono-N-(2,3-dimethylphenyl)benzamide is a boronic acid derivative characterized by its molecular formula C15H16BNO3. This compound features a boronic acid group attached to a benzamide moiety, with a 2,3-dimethylphenyl group attached to the nitrogen atom of the amide. The presence of the boronic acid group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,3-dimethylaniline with boronic acid derivatives under specific conditions. The reaction can be carried out using a variety of boronic acid derivatives, such as boronic acids, boronic esters, or boronic acids with protecting groups. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the scale of production and the specific requirements of the synthesis process. The use of automated systems and advanced control technologies can help optimize the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by the presence of the boronic acid group, which can act as a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts, copper catalysts). The reaction conditions may vary depending on the specific reaction, but typically involve the use of solvents, temperature control, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as coupled products resulting from cross-coupling reactions. These products can be further modified or used in various applications, depending on their chemical properties and reactivity.
Scientific Research Applications
3-Borono-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions. In biology, it can be used as a probe for studying biological processes and as a tool for drug discovery and development. In industry, it is used in the development of new materials and technologies, such as sensors and catalysts.
Mechanism of Action
The mechanism by which 3-Borono-N-(2,3-dimethylphenyl)benzamide exerts its effects depends on its specific application. This interaction can modulate the activity of these targets and lead to the desired biological effects. The molecular pathways involved in these interactions may vary depending on the specific application and the nature of the biological target.
Comparison with Similar Compounds
3-Borono-N-(2,3-dimethylphenyl)benzamide is similar to other boronic acid derivatives, such as phenylboronic acid, benzeneboronic acid, and phenylboronic esters. its unique structure, with the 2,3-dimethylphenyl group, gives it distinct chemical and biological properties compared to these compounds. The presence of the methyl groups can affect the molecule's solubility, reactivity, and binding affinity, making it a valuable compound in various applications.
List of Similar Compounds
Phenylboronic acid
Benzeneboronic acid
Phenylboronic esters
2,3-Dimethylphenylboronic acid
2,3-Dimethylphenylboronic esters
Properties
IUPAC Name |
[3-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXXJGRRIXVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657000 | |
| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-99-0 | |
| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)













